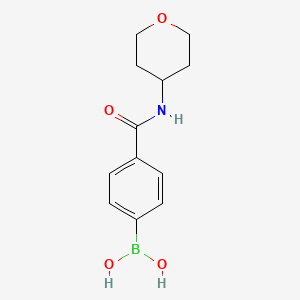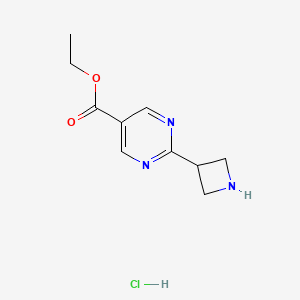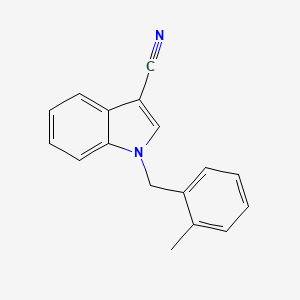
1-(2-Methylbenzyl)-1H-indole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylbenzyl)-1H-indole-3-carbonitrile is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a 2-methylbenzyl group attached to the nitrogen atom of the indole ring and a carbonitrile group at the 3-position of the indole ring.
Preparation Methods
The synthesis of 1-(2-Methylbenzyl)-1H-indole-3-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of 2-methylbenzylamine with indole-3-carbonitrile under specific reaction conditions. The reaction typically requires a solvent such as ethanol or methanol and a catalyst like palladium on carbon. The mixture is heated under reflux to facilitate the formation of the desired product.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. These methods ensure consistent quality and scalability for large-scale production.
Chemical Reactions Analysis
1-(2-Methylbenzyl)-1H-indole-3-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the carbonitrile group to an amine.
Substitution: The indole ring can undergo electrophilic substitution reactions with various electrophiles, such as halogens or nitro groups, under acidic conditions.
Common reagents and conditions used in these reactions include strong acids like sulfuric acid, bases like sodium hydroxide, and solvents like dichloromethane or acetonitrile. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Methylbenzyl)-1H-indole-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-(2-Methylbenzyl)-1H-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
1-(2-Methylbenzyl)-1H-indole-3-carbonitrile can be compared with other indole derivatives, such as:
1-Benzyl-1H-indole-3-carbonitrile: Similar structure but lacks the methyl group on the benzyl ring.
1-(2-Chlorobenzyl)-1H-indole-3-carbonitrile: Contains a chlorine atom instead of a methyl group on the benzyl ring.
1-(2-Methylbenzyl)-1H-indole-2-carbonitrile: The carbonitrile group is at the 2-position instead of the 3-position on the indole ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C17H14N2 |
|---|---|
Molecular Weight |
246.31 g/mol |
IUPAC Name |
1-[(2-methylphenyl)methyl]indole-3-carbonitrile |
InChI |
InChI=1S/C17H14N2/c1-13-6-2-3-7-14(13)11-19-12-15(10-18)16-8-4-5-9-17(16)19/h2-9,12H,11H2,1H3 |
InChI Key |
RTUHOSUHKFIZNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



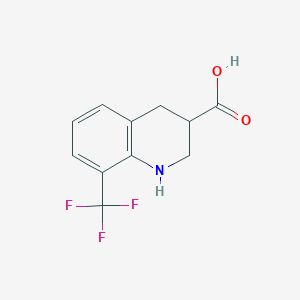
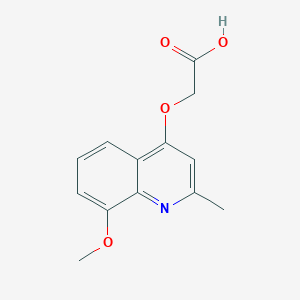


![6-(4-Chlorophenyl)-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11866143.png)


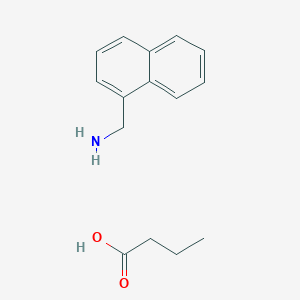
![Indolizino[2,3-g]quinoline-5,12-dione](/img/structure/B11866162.png)
![6-Chloro-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11866168.png)
![5-Amino-1-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11866178.png)
